6-Bromo-3-ethoxy-2-fluorobenzoic acid
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Overview
Description
6-Bromo-3-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-fluorobenzoic acid typically involves the bromination, ethoxylation, and fluorination of benzoic acid derivatives. One common method involves the following steps:
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol (C2H5OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxy-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
6-Bromo-3-ethoxy-2-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxy-2-fluorobenzoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
3-Ethoxy-2-fluorobenzoic acid: Similar structure but lacks the bromine atom.
6-Bromo-2-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
Uniqueness
6-Bromo-3-ethoxy-2-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTAVRYIRXKBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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